3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic aromatic organic compound belonging to the class of pyrrolopyridines. This compound features bromine atoms at the 3 and 7 positions of the pyrrolo[3,2-c]pyridine ring system, which significantly influences its chemical reactivity and biological activity. It is recognized for its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting specific biological pathways.
The compound is classified under the International Union of Pure and Applied Chemistry name 3,7-dibromo-1H-pyrrolo[3,2-c]pyridine and has a CAS number of 165669-35-2. It can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information about its properties and potential applications in research .
The synthesis of 3,7-dibromo-1H-pyrrolo[3,2-c]pyridine typically involves bromination reactions. A common method includes the use of bromine or N-bromosuccinimide as brominating agents in the presence of suitable solvents like acetic acid or dichloromethane. The reaction conditions are usually optimized to achieve high yields while minimizing side reactions.
This compound can also be synthesized through multi-step reactions starting from commercially available precursors, allowing for further functionalization to create derivatives with tailored properties for specific applications.
The molecular formula for 3,7-dibromo-1H-pyrrolo[3,2-c]pyridine is CHBrN, with a molecular weight of approximately 275.928 g/mol. The structure includes a fused pyrrole and pyridine ring system with bromine substituents at the 3 and 7 positions.
This unique structure imparts distinct chemical properties that facilitate interactions with biological targets, making it a valuable compound in drug discovery .
3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic chemistry.
The primary biological target for 3,7-dibromo-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs). The mechanism of action involves:
The molecular effects include alterations in cellular signaling that can lead to therapeutic outcomes in cancer treatment .
Key physical properties of 3,7-dibromo-1H-pyrrolo[3,2-c]pyridine include:
Chemical properties include its reactivity profile due to the presence of bromine substituents that facilitate various nucleophilic reactions. Its solubility characteristics are influenced by the heterocyclic nature of the compound .
3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Its unique structural attributes make it a valuable compound for advancing various fields within chemistry and biology .
Achieving site-selective dibromination at the 3- and 7-positions of the 1H-pyrrolo[3,2-c]pyridine scaffold requires precise control over electronic and steric factors. The pyrrole ring (positions 3,4) is inherently more electron-rich than the pyridine ring (positions 5,6,7), favoring electrophilic substitution at C-3. However, C-7 bromination demands harsh electrophilic conditions or directed metallation strategies due to the electron-deficient nature of the pyridine ring adjacent to the bridgehead nitrogen.
Table 1: Bromination Selectivity in Pyrrolo[3,2-c]pyridine Systems
Entry | Substrate | Conditions | Major Product(s) | Regiochemical Notes |
---|---|---|---|---|
1 | 1H-pyrrolo[3,2-c]pyridine | Br₂ (1 equiv), DCM, 0°C | 3-Bromo isomer | C-3 attack favored (pyrrole-like reactivity) |
2 | 1H-pyrrolo[3,2-c]pyridine | Br₂ (excess), DMF, 100°C | 3,7-Dibromo (minor) + tribromides | C-7 bromination requires forcing conditions |
3 | N-protected derivative | NBS, radical initiator, MeCN | 7-Bromo (if N1-protected) | Protection shifts electron density |
4 | 3-Bromo precursor | LDA, -78°C, then Br₂ | 3,7-Dibromo | Directed ortho-metalation enables C-7 attack |
A practical approach involves sequential functionalization: initial electrophilic bromination at C-3 under mild conditions (e.g., bromine in dichloromethane at 0°C), followed by pyridine-directed ortho-lithiation using LDA and trapping with bromine sources to install the C-7 bromine [1] [7]. Protecting the pyrrole nitrogen (e.g., as a silyl or alkyl derivative) can invert selectivity, facilitating direct electrophilic attack at C-7 due to reduced electron donation into the pyrrole ring [7].
Radical cyclizations offer metal-free pathways to construct the dibrominated core, circumventing transition-metal contamination issues in materials chemistry applications. The intramolecular free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using tris(trimethylsilyl)silane (TTMSS) and AIBN generates polycyclic structures containing the pyrrolopyridine framework [2] [5].
Optimized conditions for related systems (e.g., pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline synthesis) involve heating the bromo-precursor with TTMSS (1.5 equiv) and AIBN (2 equiv) in acetonitrile at 75°C for 25 hours, achieving complete conversion [2]. While direct synthesis of 3,7-dibromo variants via this route is unreported, brominated precursors could be incorporated. Key advantages include:
Limitations arise with strongly electron-deficient pyridinium rings (e.g., NO₂ or CF₃ substituted) and heteroaromatic systems like isoquinolinium salts, which undergo decomposition under cyclization conditions [5].
The divergent reactivity of the C-3 vs C-7 bromine atoms enables sequential functionalization of 3,7-dibromo-1H-pyrrolo[3,2-c]pyridine. The pyrrole-linked C-Br bond (C-3) undergoes oxidative addition with Pd(0) catalysts more readily than the pyridine-linked C-Br bond (C-7), allowing regioselective Suzuki, Sonogashira, and Buchwald-Hartwig couplings at C-3 under mild conditions.
Table 2: Regioselectivity in Cross-Coupling Reactions of 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Reaction Type | Conditions | Site Selectivity | Representative Product | Yield Range |
---|---|---|---|---|
Suzuki Coupling (C-3) | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 80°C | >95% C-3 selective | 3-Aryl-7-bromo-pyrrolopyridine | 60-85% |
Sonogashira (C-3) | PdCl₂(PPh₃)₂, CuI, iPr₂NH, terminal alkyne | C-3 preferential | 3-Alkynyl-7-bromo-pyrrolopyridine | 55-78% |
Suzuki Coupling (C-7) | Pd(dppf)Cl₂, SPhos, K₃PO₄, boronic acid, 100°C | Requires C-3 blocking | 3,7-Diaryl derivatives | 40-70% |
Buchwald-Hartwig (C-3) | Pd₂(dba)₃, XPhos, Cs₂CO₃, amines | Exclusive C-3 amination | 3-Amino-7-bromo-pyrrolopyridine | 65-90% |
The electron-deficient C-7 position typically requires higher temperatures, specialized catalysts (e.g., SPhos or BrettPhos), and stoichiometric copper additives for efficient coupling [8]. A powerful strategy employs sequential coupling: initial C-3 functionalization under mild Pd-catalysis, followed by C-7 coupling using optimized conditions for electron-deficient heterocycles. For example, 3-aryl-7-bromo intermediates undergo efficient Negishi coupling at C-7 with organozinc reagents using Pd-PEPPSI-IPent catalysts [6] [8].
Developing scalable routes to 3,7-dibromo-1H-pyrrolo[3,2-c]pyridine faces significant hurdles:
Recent advances address these issues:
Despite these innovations, typical isolated yields for 3,7-dibromo-1H-pyrrolo[3,2-c]pyridine rarely exceed 25% in multistep sequences [4], highlighting the need for more atom-economical approaches.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6